
3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and two hydroxymethyl groups attached to a picolinaldehyde core. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-hydroxy-4,5-dimethylpyridine with formaldehyde under specific conditions to introduce the hydroxymethyl groups . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde involves its interaction with molecular targets through its functional groups. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-4,5-bis(hydroxymethyl)picolinaldehyde include:
5-(Hydroxymethyl)picolinaldehyde: This compound has a similar structure but lacks the additional hydroxymethyl group at the 4-position.
3-Hydroxy-4,5-dimethylpyridine: This compound is a precursor in the synthesis of this compound.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-hydroxy-4,5-bis(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO4/c10-2-5-1-9-7(4-12)8(13)6(5)3-11/h1,4,10-11,13H,2-3H2 |
InChI Key |
MFPIVYSISZVLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C=O)O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


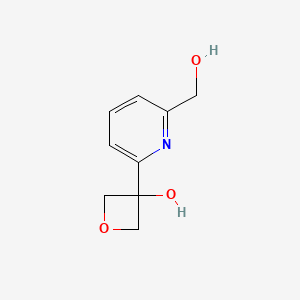
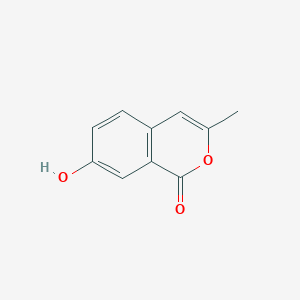
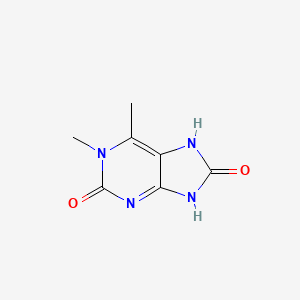
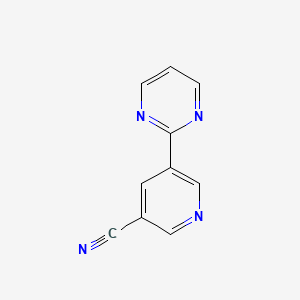
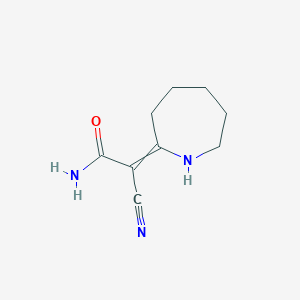
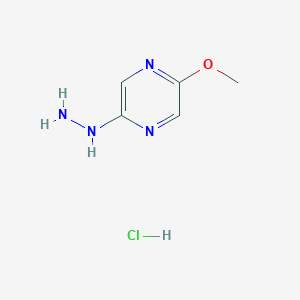

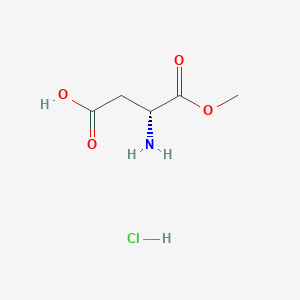
![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)
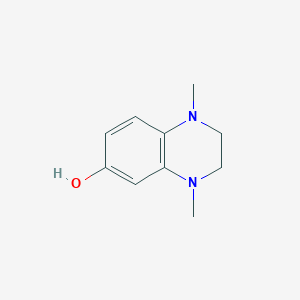
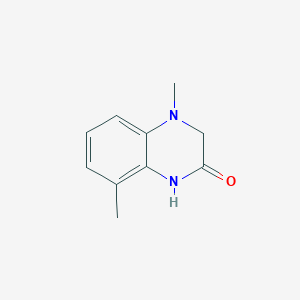
![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)


